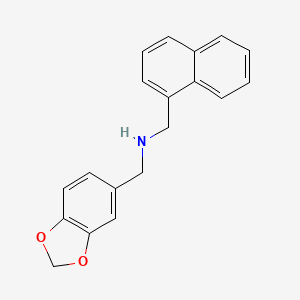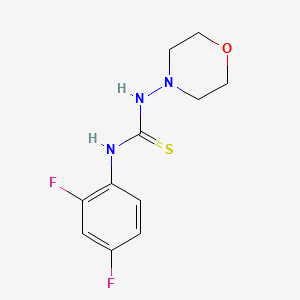![molecular formula C18H15N3O2S B5821345 N-(3-{[(2-pyridinylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5821345.png)
N-(3-{[(2-pyridinylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-{[(2-pyridinylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide is a chemical compound that has been synthesized for its potential use in scientific research. This compound is also known as TAK-659 and is classified as a kinase inhibitor.
Scientific Research Applications
Cancer Research: Histone Deacetylase Inhibition
N-(3-{[(2-pyridinylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide: has been identified as a potent inhibitor of histone deacetylases (HDACs), which are crucial in the regulation of gene expression. HDAC inhibitors like MS-275 (a compound related to the one ) have shown promise in cancer therapy by inducing cell cycle arrest, promoting differentiation, and triggering apoptosis in cancer cells .
Epigenetics: Gene Expression Modulation
The compound’s ability to inhibit HDACs also places it at the forefront of epigenetic research. By altering the acetylation status of histones, it can modulate gene expression patterns, which is vital for understanding and treating diseases that involve epigenetic dysregulation .
Neurodegenerative Diseases: Neuroprotection and Cognitive Enhancement
HDAC inhibitors have been studied for their neuroprotective properties. They may offer therapeutic benefits in neurodegenerative diseases like Alzheimer’s and Parkinson’s by enhancing synaptic plasticity, memory formation, and neuronal survival .
Inflammatory Diseases: Anti-inflammatory Effects
Research suggests that HDAC inhibitors can exert anti-inflammatory effects, which could be beneficial in treating various inflammatory diseases. By modulating the expression of inflammatory cytokines, these compounds may help in reducing inflammation and associated pathologies .
Cardiovascular Diseases: Cardioprotection
In the field of cardiovascular research, HDAC inhibitors are being explored for their cardioprotective effects. They have the potential to play a role in the treatment of heart failure and in the prevention of cardiac hypertrophy and fibrosis .
Antimicrobial Research: Bacterial and Viral Infection
The structural similarity of N-(3-{[(2-pyridinylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide to other pyridinylmethyl)amino compounds suggests potential antimicrobial applications. These compounds have been shown to possess antibacterial activity, and their role in combating bacterial and viral infections is an area of active research .
properties
IUPAC Name |
N-[3-(pyridin-2-ylmethylcarbamoyl)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c22-17(20-12-15-6-1-2-9-19-15)13-5-3-7-14(11-13)21-18(23)16-8-4-10-24-16/h1-11H,12H2,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYKFLJYIBRVAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5821287.png)

![11-phenyl-12H-thieno[2',3':4,5]pyrimido[2,1-a][1,2,4]triazolo[4,3-c]phthalazin-12-one](/img/structure/B5821297.png)


![2-chloro-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]benzohydrazide](/img/structure/B5821318.png)

![7-[(2-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5821335.png)



